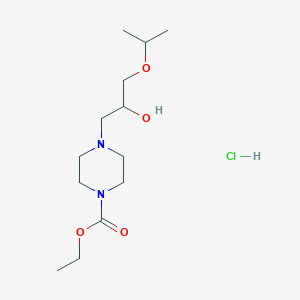

4-(2-羟基-3-异丙氧基丙基)哌嗪-1-甲酸乙酯盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound Ethyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate hydrochloride is not directly mentioned in the provided papers. However, the papers discuss related piperazine derivatives with modifications on the piperazine ring and side chains that are designed to interact with the dopamine transporter (DAT), which is relevant to the context of cocaine-abuse therapeutic agents. These compounds are synthesized with the intention of creating extended-release formulations that could potentially serve as treatments for cocaine addiction by targeting the DAT and inhibiting dopamine uptake .

Synthesis Analysis

The synthesis of related piperazine derivatives involves the introduction of various substituents to the piperazine ring and side chains. For instance, the addition of hydroxy and methoxy groups to the phenylpropyl moiety resulted in potent and selective ligands for the DAT . Similarly, the synthesis of optically pure phenyl- and non-phenyl-substituted piperazines with a hydroxyl group in the S configuration showed increased selectivity for DAT over the serotonin transporter (SERT) . These synthetic approaches could be analogous to the synthesis of Ethyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate hydrochloride, where specific functional groups are introduced to achieve desired biological activity and selectivity.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their interaction with biological targets. The paper discussing tert-butyl piperazine-1-carboxylate derivatives provides insights into the structural conformation of these molecules, where one derivative adopts a linear shape while the other is L-shaped . The introduction of different substituents can significantly alter the molecular conformation, which in turn affects the biological activity. For Ethyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate hydrochloride, the specific arrangement of hydroxy and isopropoxy groups on the propyl side chain would be expected to influence its binding affinity and selectivity for DAT.

Chemical Reactions Analysis

The chemical reactivity of piperazine derivatives is influenced by the functional groups attached to the core structure. The papers do not provide detailed chemical reaction mechanisms for the compounds discussed, but they do mention the introduction of ester functionalities to form oil-soluble prodrugs . This suggests that the ethyl carboxylate group in Ethyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate hydrochloride could potentially undergo hydrolysis or other reactions relevant to its prodrug status and its activation in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, crystal structure, and intermolecular interactions, are important for their formulation and therapeutic efficacy. The crystal structure analysis of tert-butyl piperazine-1-carboxylate derivatives revealed two-dimensional architectures with specific intermolecular interactions . These properties are essential for understanding the compound's behavior in a biological environment. For Ethyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate hydrochloride, similar analyses would be required to determine its solubility, stability, and suitability for extended-release formulations.

科学研究应用

合成和化学性质

- 差异保护哌嗪的有效合成:开发了一种从旋光活性和市售的哌嗪-2-羧酸二盐酸盐开始,高效且可扩展合成差异保护的 2-(羟甲基)哌嗪的方法。这些化合物作为生物活性化合物和组合库的有价值的合成构件(Hongwu Gao & A. Renslo, 2007).

- 功能化吡啶和咪唑衍生物:3,4-二氢-2H-吡啶和咪唑吡啶羧酸乙酯衍生物由氨基吡啶和二溴丙酸酯合成,显示出多种化学应用的潜力(Axelle Arrault 等,2002).

生物活性

- 抗组胺活性:西替利嗪是一种哌嗪抗组胺剂,衍生自羟嗪并属于同一化学类别,是一种选择性 H1 组胺受体拮抗剂,可有效治疗荨麻疹和过敏性鼻炎(John P. Arlette, 1991).

- 潜在的抗癌剂:由碳酸乙酯衍生物合成的具有吡啶和噻嗪结构的化合物对培养的 L1210 细胞的增殖和携带 P388 白血病小鼠的存活产生影响,表明具有作为抗癌剂的潜力(C. Temple 等,1983).

- 血清素受体激动剂:包括己基同系物在内的取代哌嗪-乙基-酰胺衍生物对 5-HT(1A) 受体保持高亲和力,表明具有作为激动剂的潜力。该活性通过对接研究和电生理实验得到证实(S. Dilly 等,2011).

- 具有生物活性的杂合分子:合成了含有各种核(如恶唑(啶)和三唑)的 4-氨基-2-氟苯基哌嗪-1-甲酸乙酯,并显示出抗菌、抗脂肪酶和抗脲酶活性,突出了它们在医学应用中的潜力(Serap Başoğlu 等,2013).

属性

IUPAC Name |

ethyl 4-(2-hydroxy-3-propan-2-yloxypropyl)piperazine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O4.ClH/c1-4-18-13(17)15-7-5-14(6-8-15)9-12(16)10-19-11(2)3;/h11-12,16H,4-10H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEYCHSBQIKFSBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CC(COC(C)C)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[benzyl(cyanomethyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B3012443.png)

![N-(4-hydroxyphenyl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B3012446.png)

![2-[[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3012449.png)

![N-[(4-phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B3012456.png)

![6-(2-Methoxyphenyl)-2-[1-(2-methylsulfonylbenzoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B3012457.png)

![N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3012459.png)